3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride
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Overview
Description
3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, a pyrazinyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine and a suitable ketone. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyridone alkaloids: These compounds share some structural similarities with 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride and exhibit diverse biological activities, including antifungal, antibacterial, and cytotoxic effects.
Other pyrazine derivatives: Compounds with pyrazine moieties often have similar chemical properties and biological activities, making them useful for comparative studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2624137-51-3 |
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Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-(dimethylamino)-1-pyrazin-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-12(2)6-3-9(13)8-7-10-4-5-11-8;/h4-5,7H,3,6H2,1-2H3;1H |
InChI Key |
NZMPFDYDQHHVFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=NC=CN=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
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